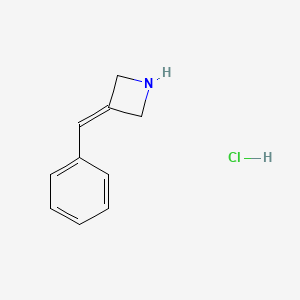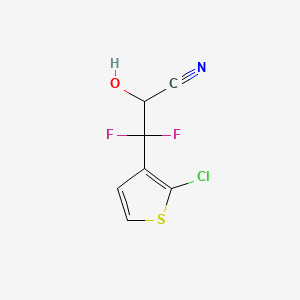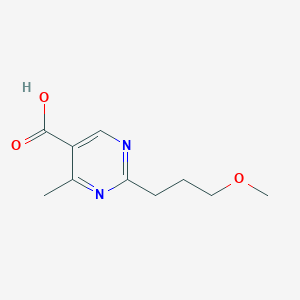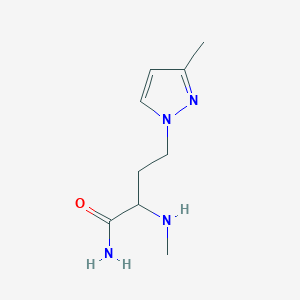
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a butanamide moiety
Métodos De Preparación
The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-2-methylaminobutane under basic conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Análisis De Reacciones Químicas
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Aplicaciones Científicas De Investigación
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide exhibits unique properties that make it distinct. Similar compounds include:
3-Methyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its own set of chemical reactivities.
2-Methylaminobutane: Another precursor that contributes to the formation of the butanamide moiety.
N-(5-Methyl-1H-pyrazol-3-yl)acetamide:
The uniqueness of this compound lies in its combined structural features, which enable a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(methylamino)-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-3-5-13(12-7)6-4-8(11-2)9(10)14/h3,5,8,11H,4,6H2,1-2H3,(H2,10,14) |
Clave InChI |
AJDAUFGOZCXMOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CCC(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
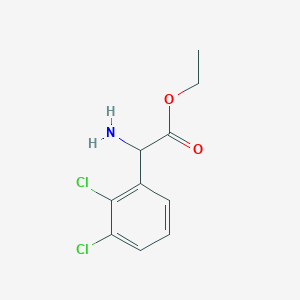
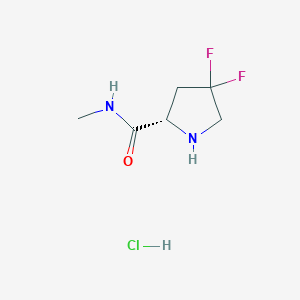
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
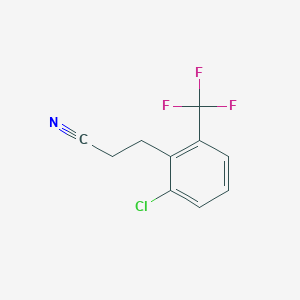
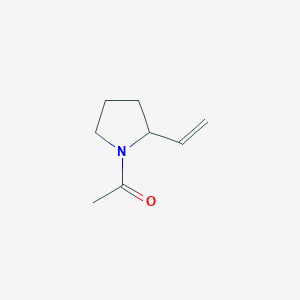
![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)
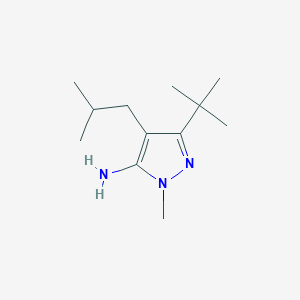
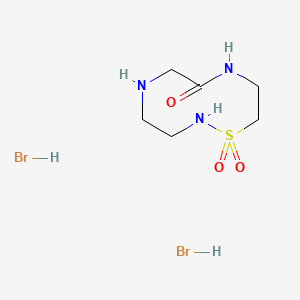
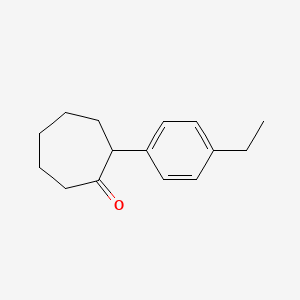
![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)
